2,3,5-Trichloroquinoxaline
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Overview
Description
2,3,5-Trichloroquinoxaline is a chemical compound with the CAS Number: 2958-86-3 . It has a molecular weight of 233.48 and its IUPAC name is 2,3,5-trichloroquinoxaline .
Synthesis Analysis
Quinoxalines and their derivatives belong to an important class of bicyclic aromatic heterocyclic system, also known as benzopyrazines . A wide range of synthetic strategies is reported in this significant area of research . The synthesis of quinoxaline derivatives follows environmentally benign approaches .Molecular Structure Analysis
The InChI code for 2,3,5-Trichloroquinoxaline is 1S/C8H3Cl3N2/c9-4-2-1-3-5-6 (4)13-8 (11)7 (10)12-5/h1-3H . The InChI key is FJUXLHCHAWOMEV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,3,5-Trichloroquinoxaline is a powder with a melting point of 142-143 .Scientific Research Applications
Antimicrobial Properties
Research on quinoxaline derivatives, including those related to 2,3,5-Trichloroquinoxaline, has shown promising antimicrobial properties. Singh et al. (2010) explored the synthesis of various quinoxaline derivatives and evaluated their antimicrobial activity. These compounds showed potential in combating microbial infections due to their ability to inhibit the growth of bacteria and fungi (Singh et al., 2010).
Potential in Treating Infectious Diseases
The study of quinoxaline derivatives extends to their potential in treating various infectious diseases. For example, research has been conducted on the efficacy of chloroquine and hydroxychloroquine, chemicals structurally similar to quinoxaline, in the treatment of COVID-19. This highlights the significance of quinoxaline derivatives in the realm of antiviral research (Touret & de Lamballerie, 2020).
Inhibitory Effects on Serotonin Receptors
Mahesh et al. (2004) synthesized a series of 3-chloroquinoxaline-2-carboxamides and evaluated their serotonin (5-HT3) receptor antagonistic activities. This research suggests that quinoxaline derivatives could have applications in neurological disorders or as potential treatments for conditions influenced by serotonin receptors (Mahesh et al., 2004).
Anti-Tubercular Potential
A series of quinoxaline-1,4-di-N-oxide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. This study by Srinivasarao et al. (2020) indicates the potential of quinoxaline derivatives in the treatment of tuberculosis, an infectious disease caused by bacteria (Srinivasarao et al., 2020).
Enzyme Inhibition Properties
The capability of triclosan, a compound related to quinoxaline, to act as a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase, provides insight into the potential enzyme inhibition properties of quinoxaline derivatives. This research by Levy et al. (1999) could be relevant in understanding the broader applications of quinoxaline derivatives in biochemistry and pharmacology (Levy et al., 1999).
Safety And Hazards
The safety information for 2,3,5-Trichloroquinoxaline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
properties
IUPAC Name |
2,3,5-trichloroquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUXLHCHAWOMEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloroquinoxaline |
Citations
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